Lipophilicity Enhancement: N-Ethyl Substitution Increases LogP by ~0.6 Units vs. Non-Ethylated Parent
N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 488794-36-1) exhibits a computed XLogP3-AA of 3.1, compared to an ACD/LogP of 2.49 for the non-ethylated parent 5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 26907-54-0), representing a ΔLogP of +0.61 [1]. This increase in lipophilicity translates to an approximately 4-fold higher predicted octanol-water partition coefficient, which is expected to enhance passive membrane permeability while maintaining a topological polar surface area of 66.1 Ų, well within the CNS drug-like threshold of <90 Ų.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 (CAS 488794-36-1) |
| Comparator Or Baseline | 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine (CAS 26907-54-0): ACD/LogP = 2.49 |
| Quantified Difference | ΔLogP = +0.61 (~4× increase in predicted partition coefficient) |
| Conditions | Computed physicochemical properties: PubChem XLogP3-AA vs. ChemSpider ACD/LogP |
Why This Matters
The N-ethyl group provides a quantifiable lipophilicity boost without adding excessive molecular weight, making this compound a superior choice over the non-ethylated parent when designing analogues requiring improved membrane permeability or blood-brain barrier penetration.
- [1] PubChem Compound Summary CID 940404. N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine, XLogP3-AA = 3.1. National Center for Biotechnology Information. Accessed May 2026. View Source
